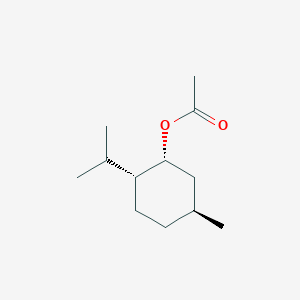

(-)-(1R,2R,5S)-Neomenthyl acetate

Description

Contextualization within the P-Menthane (B155814) Monoterpenoid Family

(-)-(1R,2R,5S)-Neomenthyl acetate (B1210297) belongs to the p-menthane monoterpenoid family of organic compounds. foodb.cahmdb.ca This class of molecules is a subset of monoterpenoids, which are natural products derived from two isoprene (B109036) units. The structural foundation of this family is the p-menthane backbone, consisting of a cyclohexane (B81311) ring with a methyl group and an isopropyl group at the 1 and 4 positions, respectively. foodb.cahmdb.ca

The p-menthane family is renowned for the menthols and their various derivatives, which are widespread in nature, notably in plants of the Mentha genus, such as peppermint. wikipedia.orghmdb.ca Neomenthyl acetate is the acetate ester of neomenthol (B8682525), one of the four diastereomers of menthol (B31143). Its specific stereochemistry, denoted by (1R,2R,5S), distinguishes it from other isomers like menthyl acetate, isomenthol (B1236540) acetate, and neoisomenthol (B150136) acetate, each possessing unique spatial arrangements and, consequently, distinct chemical and physical properties.

Historical Trajectory of Research on Neomenthyl Acetate and Related Menthyl Esters

Research into menthyl esters is closely linked to the long history of studying menthol itself. Early investigations, dating back to at least 1926, focused on the preparation of menthyl acetate from acetic anhydride (B1165640) and menthol, with a key research interest being the study of the configurational isomerization of menthol during the reaction. google.com These foundational studies in organic synthesis were crucial for understanding the stability and reactivity of the different menthol isomers.

In the 1940s and 1950s, before the widespread availability of spectroscopic techniques, the relative stereochemistry of the menthols was established through classical chemical methods. globalresearchonline.net Researchers utilized the comparative rates of esterification of the different menthol isomers to deduce the spatial orientation of the hydroxyl group, a landmark achievement in stereochemical analysis. globalresearchonline.net More recent research has shifted towards biocatalysis, exploring the enzymatic synthesis and hydrolysis of menthyl esters. Studies have detailed various methods for preparing menthyl acetate, including the use of catalysts like lithium perchlorate (B79767) and investigations into microwave-assisted synthesis. google.com This evolution from fundamental structural elucidation to advanced biocatalytic applications highlights the enduring relevance of menthyl esters in chemical research.

Significance of Stereochemistry in Terpenoid Research

The study of terpenoids is intrinsically linked to stereochemistry, as the spatial arrangement of atoms within these molecules dictates their biological function and chemical reactivity. globalresearchonline.netacs.org The p-menthane structure, with its three chiral centers, can exist as eight different stereoisomers (four pairs of enantiomers): menthol, neomenthol, isomenthol, and neoisomenthol. The distinct arrangement of the methyl, isopropyl, and hydroxyl (or acetate) groups in either axial or equatorial positions on the cyclohexane ring results in significantly different properties among these isomers.

The importance of this stereochemical diversity is particularly evident in the field of enzymology. Research has demonstrated that enzymes, such as lipases and esterases, exhibit high stereoselectivity. nih.govcolab.ws For instance, the enzymatic hydrolysis of a racemic mixture of dl-menthyl acetate is a widely studied method for producing optically pure l-menthol, a compound of significant interest. nih.govresearchgate.net Enzymes from organisms like Bacillus subtilis and Burkholderia cepacia can selectively hydrolyze one enantiomer over the other, a process driven by the precise fit of the substrate into the enzyme's active site. nih.govcolab.ws This enantioselectivity is a direct consequence of the compound's stereochemistry, making molecules like (-)-(1R,2R,5S)-Neomenthyl acetate ideal substrates for investigating enzyme mechanisms and for developing green, efficient biocatalytic processes. nih.gov

Overview of Research Domains for (1R,2R,5S)-Neomenthyl Acetate

Academic research involving this compound and its related isomers spans several key domains:

Biocatalysis and Enzymology : This is a primary research area. The compound is used as a model substrate to study the enantioselectivity and efficiency of various enzymes, particularly lipases and esterases. nih.govbiosynth.com Research focuses on the kinetic resolution of racemic menthyl acetate mixtures to produce enantiomerically pure menthol, a process with applications in green chemistry and biotechnology. colab.wsresearchgate.net Investigations in this area also explore optimizing reaction conditions, such as the use of co-solvents, to enhance enzyme activity and stability. colab.ws

Enzymes in Menthyl Acetate Research

| Enzyme Source Organism | Research Focus | Source |

|---|---|---|

| Bacillus subtilis | Selective hydrolysis of d,l-menthyl acetate in an organic solvent-free system. | nih.gov |

| Burkholderia cepacia | Highly enantioselective hydrolysis of dl-menthyl acetate to produce l-menthol. | colab.ws |

| Lipase (B570770) (General) | Immobilization of lipase for efficient hydrolysis of ester bonds. | biosynth.com |

Natural Product Chemistry : Neomenthyl acetate has been identified as a constituent of the essential oils of various plants, including peppermint (Mentha piperita), orange mint, Mentha arvensis, and Minthostachys mollis. foodb.canih.govhmdb.ca Research in this domain involves the isolation, identification, and quantification of such compounds from natural sources, contributing to the chemical profiling of medicinal and aromatic plants.

Organic Synthesis and Mechanistic Studies : The compound serves as a subject in the development and study of synthetic methodologies. Historical and ongoing research investigates different catalytic systems and reaction conditions for the esterification of menthol isomers and the potential for isomerization during these chemical transformations. google.com

Structure

3D Structure

Properties

IUPAC Name |

[(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-8(2)11-6-5-9(3)7-12(11)14-10(4)13/h8-9,11-12H,5-7H2,1-4H3/t9-,11+,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXUANMFYXWVNG-MVWJERBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@@H](C1)OC(=O)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50964769 | |

| Record name | (-)-Neomenthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146502-80-9 | |

| Record name | (-)-Neomenthyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1R,2R,5S)-(-)-Neomenthyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical Foundations and Isomerism of Neomenthyl Acetate

Absolute Configuration and Chiral Centers of (1R,2R,5S)-Neomenthyl Acetate (B1210297)

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms. For (-)-(1R,2R,5S)-Neomenthyl acetate, the designation (1R,2R,5S) specifies the stereochemistry at the three chiral centers within the substituted cyclohexane (B81311) ring. nih.gov These chiral centers are the carbon atoms to which the isopropyl, methyl, and acetate groups are attached.

The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the R (Rectus) or S (Sinister) configuration to each chiral center. wikipedia.orgchemistrysteps.com This system prioritizes the substituents attached to the chiral carbon based on their atomic number. For this compound, the specific arrangement of the substituents at positions 1, 2, and 5 of the cyclohexane ring dictates its unique stereochemical identity. nih.gov The IUPAC name for this compound is [(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate. nih.gov

Table 1: Chiral Centers and their Configuration

| Chiral Center Carbon | Attached Substituents | CIP Priority | Configuration |

|---|---|---|---|

| C1 | -O(C=O)CH₃, -CH(CH(CH₃)₂), -CH₂, H | 1. -O(C=O)CH₃2. -CH(CH(CH₃)₂)3. -CH₂4. H | R |

| C2 | -CH(CH₃)₂, -CH(O(C=O)CH₃), -CH₂, H | 1. -CH(CH₃)₂2. -CH(O(C=O)CH₃)3. -CH₂4. H | R |

Diastereomeric Relationships with Other Menthyl and Isomenthyl Acetates

This compound is part of a larger family of menthyl acetate stereoisomers. Diastereomers are stereoisomers that are not mirror images of one another. The various isomers of menthyl acetate, such as menthyl acetate, isomenthyl acetate, and neoisomenthyl acetate, are diastereomers of neomenthyl acetate. nist.govnist.govnist.gov This diastereomeric relationship arises from the different spatial orientations of the methyl, isopropyl, and acetate groups on the cyclohexane ring.

For instance, the relative positions (cis/trans) of these three substituents differ among the isomers, leading to distinct physical and chemical properties. While they share the same molecular formula and connectivity, the non-superimposable, non-mirror-image relationship defines them as diastereomers. nih.gov

Conformational Analysis of the Cyclohexane Ring System

The cyclohexane ring in this compound adopts a chair conformation to minimize torsional and angle strain, making it the most stable arrangement. utexas.edulibretexts.orgmasterorganicchemistry.com In this conformation, the carbon-carbon bonds are staggered, and the bond angles are approximately 109.5 degrees, which is the ideal tetrahedral angle. libretexts.orgyoutube.com The substituents on the ring can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interconversion between two chair conformations, known as ring flipping, is a rapid process at room temperature. libretexts.org

The reactivity of the ester group can be influenced by the steric environment created by the adjacent substituents on the cyclohexane ring. nih.govslideshare.net For example, a bulky group in an axial position near the reaction center can hinder the approach of reactants.

Enantiomeric Forms: this compound and (+)-(1S,2S,5R)-Neomenthyl Acetate

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. wikipedia.org this compound has a corresponding enantiomer, which is (+)-(1S,2S,5R)-Neomenthyl acetate. nih.govthegoodscentscompany.comscbt.comnih.gov These two molecules have identical physical properties such as melting point and boiling point, but they rotate plane-polarized light in opposite directions. chemicalbook.comlookchem.com The designation (-) indicates levorotatory (rotates light to the left), while (+) signifies dextrorotatory (rotates light to the right). The absolute configurations of the chiral centers in the (+) enantiomer are inverted relative to the (-) enantiomer. scbt.com

Table 2: Enantiomeric Properties of Neomenthyl Acetate

| Property | This compound | (+)-(1S,2S,5R)-Neomenthyl acetate |

|---|---|---|

| IUPAC Name | [(1R,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] acetate nih.gov | [(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] acetate nih.gov |

| CAS Number | 146502-80-9 nih.govchemicalbook.com | 2552-91-2 thegoodscentscompany.comscbt.com |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| Absolute Configuration | 1R, 2R, 5S nih.gov | 1S, 2S, 5R thegoodscentscompany.com |

Synthetic Methodologies for 1r,2r,5s Neomenthyl Acetate and Its Stereoisomers

Esterification Reactions from Neomenthol (B8682525) Precursors

The most direct route to neomenthyl acetate (B1210297) is the esterification of its corresponding alcohol, neomenthol. This reaction involves the formation of an ester bond between the hydroxyl group of neomenthol and an acetylating agent.

Esterification of an alcohol with a carboxylic acid, such as acetic acid, is a reversible reaction. To achieve practical yields, a catalyst is typically employed to increase the reaction rate. Both homogeneous and heterogeneous catalysts are utilized in these transformations.

Homogeneous catalysts, like sulfuric acid, dissolve in the reaction medium and effectively promote esterification. However, their use can complicate product purification as the catalyst must be neutralized and removed.

Heterogeneous catalysts, such as acidic resins like Nafion, offer a significant advantage in that they can be easily separated from the reaction mixture by simple filtration. google.comrsc.org The reaction mechanism with a catalyst like Nafion involves the formation of a 6-ring complex, which lowers the activation energy of the reaction. google.com The choice of the acetylating agent also plays a crucial role. While acetic acid can be used, more reactive derivatives like acetic anhydride (B1165640) or acetyl chloride can lead to a more effective esterification, with acetyl chloride being the most reactive. researchgate.net

To maximize the yield of neomenthyl acetate, the equilibrium of the esterification reaction must be shifted towards the product side. Common strategies include using an excess of one reactant or, more effectively, removing one of the products as it is formed. google.com Since water is a byproduct of the esterification between neomenthol and acetic acid, its continuous removal (e.g., by distillation) can drive the reaction to completion.

An alternative industrial approach involves reacting the terpene alcohol with acetic anhydride in the presence of a high-boiling amine. In this process, the acetic acid byproduct is distilled from the reaction mixture as it forms. Subsequently, the desired terpene ester is purified by distillation from the high-boiling amine catalyst. This method is efficient and avoids the waste-disposal issues associated with other acylation procedures. google.com Enzymatic methods have also been explored. For instance, lipase (B570770) from Candida rugosa can catalyze the esterification of menthol (B31143) isomers, although it shows very low selectivity for (-)-neomenthol (B13428073) compared to other isomers like (-)-menthol. google.com

Derivation from Other Menthane and Menthol Isomers

Given the relative abundance of certain menthol isomers, such as L-menthol, synthetic routes that can convert these readily available starting materials into the less common neomenthol are of significant industrial and chemical interest.

The conversion of L-menthol to its epimer, neomenthol, is a key transformation. The primary difference between menthol and neomenthol lies in the stereochemistry of the carbon atom bearing the hydroxyl group.

Epimerization: One established method is the heterogeneously catalyzed epimerization of menthol isomers. This reaction is a critical step in the Symrise process for producing menthol. researchgate.netfau.de By passing a mixture of menthol isomers over a catalyst at elevated temperatures (e.g., 150–210°C), the equilibrium between the isomers can be shifted. researchgate.netfau.de This allows for the conversion of menthol into neomenthol, which can then be separated and acetylated.

Mitsunobu Reaction: A powerful laboratory method for inverting the stereochemistry of an alcohol is the Mitsunobu reaction. organic-chemistry.orgmdpi.com This reaction allows for the conversion of a secondary alcohol to various other functional groups with a clean inversion of its stereocenter. organic-chemistry.org To convert L-menthol to neomenthyl acetate, L-menthol can be treated with acetic acid, triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD). This procedure directly yields the inverted ester, neomenthyl acetate. kiku.dkgoogle.com Standard Mitsunobu conditions can sometimes result in low yields for sterically hindered alcohols like menthol, but modifications, such as using 4-nitrobenzoic acid, have been developed to improve yields significantly. kiku.dk

Large-scale industrial syntheses of specific menthol isomers often begin with achiral or simpler chiral precursors like m-cresol, myrcene, or citral. researchgate.netd-nb.info These multi-step processes rely on sophisticated methods of stereocontrol to generate the desired isomer.

For instance, the renowned Takasago process synthesizes (-)-menthol from myrcene. A key step involves the asymmetric isomerization of an allylic amine using a chiral rhodium-BINAP catalyst. This step induces the chirality in the molecule with very high selectivity. The resulting chiral citronellal (B1669106) is then cyclized and hydrogenated to produce (-)-menthol. d-nb.info Similar principles of asymmetric catalysis and precursor design are applied to produce mixtures of menthol isomers, which are then separated. The undesired isomers, including menthol, can be epimerized to create an equilibrium mixture from which neomenthol can be isolated for subsequent acetylation. researchgate.netd-nb.info The hydrogenation of precursors like thymol (B1683141) or pulegone (B1678340) over various metal catalysts can also be controlled to favor the formation of certain isomers, including neomenthol. d-nb.info

Advanced Synthetic Strategies for Chiral Control

Achieving high levels of purity for a single stereoisomer like (-)-(1R,2R,5S)-neomenthyl acetate often requires advanced synthetic strategies that can precisely control the formation of chiral centers.

One powerful strategy is the use of a chiral auxiliary . A chiral auxiliary is a molecule that is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgyoutube.com After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

L-menthol itself, being an abundant and inexpensive chiral molecule from the "chiral pool," can serve as a chiral auxiliary. nih.govnih.govub.edu For example, a racemic carboxylic acid can be esterified with optically pure L-menthol to form a mixture of two diastereomeric esters. Because diastereomers have different physical properties, they can be separated using standard techniques like chromatography. nih.gov Once the desired diastereomer is isolated, the ester bond is cleaved, releasing the enantiomerically pure carboxylic acid and recovering the L-menthol auxiliary. This principle can be inverted, where a racemic mixture of menthol and neomenthol could theoretically be resolved by reaction with a chiral acid.

Enzymatic resolutions also represent an advanced strategy. Specific enzymes can selectively react with one enantiomer or stereoisomer in a mixture. For example, lipases can selectively esterify or hydrolyze the esters of certain menthol isomers with varying degrees of success. While some lipases show high selectivity for (-)-menthol, their selectivity for (-)-neomenthol is often low, making this a challenging but potential route for resolution. google.com

Chiral Pool Approaches utilizing Menthol/Neomenthol Derivatives

The most prominent and practical approach to synthesizing this compound is through the esterification of the corresponding (-)-(1R,2R,5S)-neomenthol. This method falls under the umbrella of chiral pool synthesis, where a readily available, naturally occurring chiral molecule serves as a starting material for the synthesis of other chiral compounds. Menthol, with its various stereoisomers, is a prime example of a chiral pool resource.

The synthesis of the different stereoisomers of menthol, including neomenthol, is a well-established industrial process. chemicalbook.com The hydrogenation of thymol can yield a mixture of menthol isomers, including neomenthol. mdpi.com Furthermore, the reduction of pulegone can also lead to the formation of menthone, a precursor to menthol and its isomers. scirp.org Once the desired (-)-neomenthol stereoisomer is obtained and purified, it can be directly esterified to produce this compound.

The esterification reaction is typically carried out using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable catalyst or under conditions that promote the reaction. The choice of acetylating agent can influence the reaction's effectiveness, with acetyl chloride generally being more reactive than acetic anhydride or acetic acid. mdpi.com

Table 1: Comparison of Acetylating Agents for Esterification

| Acetylating Agent | General Reactivity | Byproduct |

| Acetyl Chloride | High | HCl |

| Acetic Anhydride | Moderate | Acetic Acid |

| Acetic Acid | Low | Water |

This table provides a generalized comparison of common acetylating agents.

Stereospecific Reactions in Neomenthyl Acetate Synthesis

The key to producing the specific (-)-(1R,2R,5S) stereoisomer of neomenthyl acetate lies in the stereospecificity of the esterification reaction. Since the chiral centers are already present in the (-)-neomenthol starting material, the reaction conditions are chosen to ensure that the stereochemistry is retained during the acetylation of the hydroxyl group.

Enzymatic reactions, particularly those catalyzed by lipases, are highly effective for achieving stereospecific synthesis. Lipases are known to catalyze the esterification and transesterification of alcohols with high selectivity. mdpi.com For instance, lipases from Candida rugosa have been shown to be effective in the resolution of racemic menthol through esterification. researchgate.net This principle is directly applicable to the synthesis of this compound from (-)-neomenthol, ensuring that the desired stereoisomer is produced with high purity.

The reaction typically involves reacting (-)-neomenthol with an acyl donor, such as vinyl acetate or acetic anhydride, in the presence of a lipase in an organic solvent. The use of an immobilized lipase can facilitate its separation from the reaction mixture and allow for its reuse, making the process more efficient and cost-effective. mdpi.com

Table 2: Key Parameters in Lipase-Catalyzed Esterification

| Parameter | Influence on the Reaction |

| Enzyme | The choice of lipase is crucial for stereoselectivity and reaction rate. |

| Acyl Donor | The type of acyl donor can affect the reaction equilibrium and rate. |

| Solvent | The polarity and nature of the solvent can impact enzyme activity and stability. |

| Temperature | Affects reaction rate and enzyme stability. |

| Water Content | A low water content generally favors ester synthesis over hydrolysis. |

This table outlines key factors influencing the outcome of lipase-catalyzed esterification reactions.

Industrial-Scale Synthesis Methodologies in Academic Literature

While specific academic literature detailing the industrial-scale synthesis of this compound is not extensively published, the principles for its large-scale production can be inferred from related processes for menthol and its derivatives. The industrial synthesis of menthol itself is a mature field, providing a steady source of the neomenthol precursor. chemicalbook.comscirp.org

The industrial production of menthyl acetate, a closely related compound, offers a model for the potential large-scale synthesis of neomenthyl acetate. A patented process for menthyl acetate production involves the reaction of menthol with acetic anhydride. chemicalbook.com The process describes adding the reactants to a kettle, heating to initiate the reaction, and then allowing the exothermic reaction to proceed under reflux. After the reaction is complete, the resulting acetic acid byproduct is recovered, and the menthyl acetate is purified. This type of batch reactor setup is common in the chemical industry and could be readily adapted for the production of this compound from (-)-neomenthol.

Furthermore, enzymatic processes, due to their high selectivity and milder reaction conditions, are increasingly being adopted for industrial applications. The use of immobilized enzymes in packed-bed reactors allows for continuous production and simplifies product purification, making it an attractive option for the industrial-scale synthesis of a specific stereoisomer like this compound.

Reactivity and Mechanistic Studies of 1r,2r,5s Neomenthyl Acetate

Hydrolysis Kinetics and Mechanisms

The study of the hydrolysis of esters, such as (-)-(1R,2R,5S)-neomenthyl acetate (B1210297), provides valuable insights into the relationship between a molecule's three-dimensional structure and its chemical reactivity.

The alkaline hydrolysis of neomenthyl acetate has been investigated to understand its reaction kinetics. In one study, the hydrolysis was carried out in aqueous dioxane. rsc.org Due to the relatively slow reaction rate of neomenthyl acetate under standard conditions, a higher concentration of alkali (0.02M) was used to facilitate the reaction, compared to the 0.01M concentration used for other more reactive acetates. rsc.org The initial concentration of the ester was maintained at 0.01M. rsc.org The reaction's progress was monitored by following the change in concentration of the reactants over time, allowing for the determination of the second-order rate coefficient. rsc.org The hydrolysis of esters under alkaline conditions is known as saponification and typically follows second-order kinetics.

The rate of alkaline hydrolysis is influenced by several factors, including the pH of the medium, temperature, and the solvent used. e3s-conferences.orgnih.gov Generally, the rate of hydrolysis increases with an increase in pH in alkaline conditions. e3s-conferences.org The reaction is also temperature-dependent, with higher temperatures typically leading to faster reaction rates. austinpublishinggroup.com The choice of solvent can also play a significant role; for instance, the hydrolysis of cyclohexyl acetate is faster in a more aqueous solvent mixture. rsc.org

Table 1: Conditions for Alkaline Hydrolysis of Neomenthyl Acetate

| Parameter | Value |

|---|---|

| Ester Concentration | 0.01M |

| Alkali Concentration | 0.02M |

| Solvent | Aqueous Dioxane |

This table summarizes the experimental conditions used in a study of the alkaline hydrolysis of neomenthyl acetate. rsc.org

The conformation of the acetoxy group in cyclohexyl derivatives significantly impacts the rate of alkaline hydrolysis. Esters with an equatorial acetoxy group are generally hydrolyzed more rapidly than their axial counterparts. rsc.orgic.ac.uk This difference in reactivity is attributed to steric factors. ic.ac.uknumberanalytics.com

In the case of neomenthyl acetate, the acetoxy group is in an axial position. During alkaline hydrolysis, the hydroxide (B78521) ion attacks the carbonyl carbon, leading to a tetrahedral intermediate. ic.ac.uk This transition state is bulkier than the initial ester. ic.ac.uk For an axial ester, the formation of this crowded transition state leads to increased steric strain due to 1,3-diaxial interactions with other axial hydrogens on the cyclohexane (B81311) ring. ic.ac.uknumberanalytics.com This increased steric hindrance raises the activation energy of the reaction, thus slowing down the rate of hydrolysis for the axial isomer compared to the equatorial isomer, where such steric repulsions are less pronounced. ic.ac.ukjcsp.org.pk

The slower hydrolysis rate of neomenthyl acetate (axial) compared to its epimer, menthyl acetate (equatorial), is a classic example of this principle. rsc.org By comparing the hydrolysis rates of various substituted cyclohexyl acetates, including those with conformationally biasing groups like a t-butyl group, researchers can deduce the conformational preferences of the acetoxy group in more flexible systems. rsc.orgspcmc.ac.in For instance, the rate of hydrolysis of cis-4-t-butylcyclohexyl acetate, which is locked in a conformation with an axial acetoxy group, serves as a model for the reactivity of other axial acetates. rsc.org

Table 2: Relative Reactivity in Ester Hydrolysis

| Substituent Position | Relative Rate of Hydrolysis | Reason |

|---|---|---|

| Equatorial | Faster | Less steric hindrance in the transition state. ic.ac.uk |

| Axial | Slower | Increased 1,3-diaxial interactions in the more crowded transition state. ic.ac.uknumberanalytics.com |

This table illustrates the general principle of how the conformational position of an ester group on a cyclohexane ring affects its hydrolysis rate.

Chemical Transformations and Derivatives Formation

(-)-(1R,2R,5S)-Neomenthyl acetate can serve as a starting material for the synthesis of various other chemical compounds.

The hydrolysis of neomenthyl acetate to neomenthol (B8682525) is the reverse of the esterification process. Esterification, which involves the reaction of an alcohol with a carboxylic acid or its derivatives like anhydrides and acid chlorides, is also subject to the same steric principles that govern hydrolysis. spcmc.ac.in Therefore, the esterification of neomenthol (which has an axial hydroxyl group) would be expected to be slower than the esterification of menthol (B31143) (with an equatorial hydroxyl group) due to greater steric hindrance to the approach of the acylating agent. spcmc.ac.in

The formation of esters from alcohols can be achieved using various derivatizing agents. For instance, reacting an alcohol with a carboxylic acid in the presence of an acid catalyst leads to an ester through a process known as Fischer esterification. masterorganicchemistry.com Alternatively, more reactive acylating agents like acid anhydrides (e.g., acetic anhydride) or acid chlorides can be used to form esters, often under milder conditions. etsu.edu The reaction with thionyl chloride can convert a carboxylic acid into a more reactive acid chloride, which can then readily react with an alcohol to form the corresponding ester. masterorganicchemistry.com

While direct conversion from the acetate is not the typical route, neomenthyl derivatives can be used to synthesize neomenthyl azides. The synthesis of azides often proceeds from the corresponding alcohol or an alkyl halide. A common method involves the reaction of an alkyl halide with an azide (B81097) salt, such as sodium azide, in a nucleophilic substitution reaction. Therefore, neomenthol would first need to be converted to a suitable leaving group, such as a tosylate or a halide, before reaction with an azide source.

Phospholes, which are phosphorus analogs of pyrroles, can participate in cycloaddition reactions due to their reduced aromaticity compared to other five-membered heterocycles. nih.gov The reactivity of phospholes in these reactions can be influenced by the substituents on the phosphorus atom and the ring carbons. nih.gov While direct cycloaddition reactions involving neomenthyl acetate are not described, neomenthyl-derived groups could potentially be incorporated into phosphole structures.

The field of cycloaddition reactions is vast, with the Diels-Alder reaction being a prominent example for forming six-membered rings. mdpi.commdpi.com The reactivity of the diene (in this case, the phosphole) and the dienophile determines the reaction's success and stereochemical outcome. mdpi.com The presence of electron-withdrawing groups on the phosphorus atom of a phosphole can facilitate [4+2] cycloaddition reactions, leading to the formation of 7-phosphanorbornene derivatives. nih.gov Furthermore, 1,2-diphospholes can undergo spontaneous [4+2] cycloaddition reactions to form 1,7-diphosphanorbornadienes. nih.gov More complex heterocycles, such as seven-membered rings, can also be synthesized through cycloaddition reactions involving phosphorus-containing compounds. rsc.org

Stereoselective Transformations Initiated by Neomenthyl-Derived Compounds

The steric and electronic properties of the neomenthyl scaffold, derived from menthol isomers, have made it a valuable component in the field of asymmetric synthesis. The specific stereochemistry of this compound and its derivatives allows for the effective transfer of chirality in various chemical transformations. This is achieved either by temporarily incorporating the neomenthyl group as a chiral auxiliary or by modifying it into a chiral ligand for metal-catalyzed reactions.

Role as Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate to direct a subsequent reaction to proceed with high diastereoselectivity. nih.gov The auxiliary, having a known absolute configuration, creates a chiral environment that biases the approach of a reagent to one of the two faces of the substrate, leading to the preferential formation of one diastereomer. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.

In the context of this compound, the neomenthyl group can function as such a chiral auxiliary. For instance, an ester derived from neomenthol, such as a neomenthyl glyoxylate (B1226380) or crotonate, can be used in reactions like ene reactions, Michael additions, or alkylations. nih.govntnu.edu.twnih.gov The bulky isopropyl and methyl groups on the cyclohexane ring of the neomenthyl moiety effectively shield one face of the reactive center (e.g., a double bond or an enolate), forcing the incoming reagent to attack from the less sterically hindered face.

For example, in a conjugate addition reaction, a nucleophile would preferentially add to the β-carbon of a neomenthyl-derived α,β-unsaturated ester from the face opposite to the bulky substituents of the auxiliary. nih.gov This process would result in the formation of a new stereocenter with a predictable configuration. The diastereomeric excess (d.e.) of the product is a measure of the effectiveness of the chiral auxiliary's stereodirecting influence. While the principle is well-established, specific research data detailing the diastereoselectivity achieved with this compound itself in these transformations is not extensively documented in readily available literature. However, the expected outcome of such a hypothetical reaction is illustrated in the table below.

Table 1: Illustrative Data for Diastereoselective Michael Addition Using a Neomenthyl-Based Chiral Auxiliary

| Entry | Nucleophile (Nu) | Electrophile (Neomenthyl Acrylate Derivative) | Yield (%) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|---|

| 1 | Dimethyl malonate | (-)-Neomenthyl acrylate | Data not available | Data not available |

| 2 | Thiophenol | (-)-Neomenthyl acrylate | Data not available | Data not available |

| 3 | Nitromethane | (-)-Neomenthyl crotonate | Data not available | Data not available |

Note: This table is illustrative and intended to show the type of data generated from such experiments. Specific experimental data for this compound as a chiral auxiliary was not found in the surveyed literature.

Enantioselective Catalysis using Neomenthyl-Derived Ligands (e.g., Neomenthyldiphenylphosphine)

A powerful strategy in asymmetric synthesis involves the use of chiral ligands in transition metal catalysis. These ligands coordinate to a metal center, creating a chiral catalyst that can produce enantiomerically enriched products from prochiral substrates. Chiral phosphines are a cornerstone of this field, valued for their strong coordination to metals like palladium, rhodium, and iridium, and their tunable electronic and steric properties. researchgate.net

A key derivative of neomenthol is the chiral phosphine (B1218219) ligand (+)-Neomenthyldiphenylphosphine (NMDPP). In this molecule, the neomenthyl group imparts chirality, which is transferred to the catalytic pocket of the metal complex it forms. NMDPP has been explored as a ligand in various important catalytic reactions, including asymmetric hydrogenation and palladium-catalyzed asymmetric allylic alkylation (AAA). nih.govmdpi.comrsc.org

In a typical rhodium-catalyzed asymmetric hydrogenation, a substrate with a prochiral double bond is hydrogenated to a single enantiomer of the product with high enantiomeric excess (e.e.). mdpi.com Similarly, in palladium-catalyzed AAA, a nucleophile attacks a π-allyl palladium intermediate, and the chiral ligand (NMDPP) dictates which enantiomer of the product is formed. rsc.org The effectiveness of the ligand is determined by the yield and the enantiomeric excess of the resulting product.

Table 2: Representative Data for Asymmetric Catalysis Using a Neomenthyldiphenylphosphine (NMDPP) Ligand

| Entry | Reaction Type | Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (e.e.) (%) |

|---|---|---|---|---|---|

| 1 | Asymmetric Allylic Alkylation | 1,3-Diphenylallyl acetate | [Pd(allyl)Cl]₂ / (+)-NMDPP | Data not available | Data not available |

| 2 | Asymmetric Hydrogenation | Methyl (Z)-α-acetamidocinnamate | [Rh(COD)₂]BF₄ / (+)-NMDPP | Data not available | Data not available |

| 3 | Asymmetric Hydroformylation | Styrene | Rh(acac)(CO)₂ / (+)-NMDPP | Data not available | Data not available |

Note: This table is representative of typical results for such catalytic reactions. Specific, comprehensive data tables for reactions catalyzed by NMDPP were not available in the surveyed literature.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and stereochemical analysis of organic molecules like neomenthyl acetate (B1210297).

¹³C NMR spectroscopy is a powerful tool for distinguishing between enantiomers, particularly when used in conjunction with chiral solvating agents (CSAs) or chiral shift reagents. The high resolution and the singlet nature of signals in standard ¹³C NMR experiments offer a distinct advantage over proton NMR, especially in complex mixtures where signal overlap is common uab.cat.

For p-menthane (B155814) derivatives, including acetates, ¹³C NMR in the presence of a chiral lanthanide shift reagent like Yb(hfc)₃ allows for the observation of enantiomeric splitting for the majority of signals in the spectrum researchgate.net. In the case of neomenthyl acetate, which has its acetate group in an axial position, this technique reveals distinct patterns. A significant difference in the induced splitting is observed between carbons in the β and β' positions. For instance, neomenthyl acetate exhibits a pronounced amplitude difference, with the splitting for the C2 carbon being nearly four times greater than that for the C4 carbon researchgate.net. This method leverages the formation of diastereomeric complexes between the enantiomers and the chiral reagent, leading to separate, observable signals for each enantiomer.

Lanthanide-Induced Shift (LIS) spectroscopy is a specialized NMR technique that utilizes paramagnetic lanthanide complexes, often called shift reagents, to simplify complex spectra and facilitate chiral analysis. These reagents, such as Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium) or Yb(hfc)₃ (Tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)ytterbium), are Lewis acids that can coordinate with basic sites on substrate molecules, like the oxygen of the acetate group in neomenthyl acetate researchgate.netwikipedia.orgwikipedia.org.

This coordination induces large chemical shift changes in the substrate's NMR spectrum, with the magnitude of the shift being dependent on the distance and angle between the lanthanide ion and the specific nucleus slideshare.netnih.gov. When a chiral shift reagent is used with a racemic or enantiomerically mixed sample, it forms diastereomeric complexes that result in separate NMR signals for each enantiomer, allowing for their differentiation and quantification researchgate.netslideshare.net. For p-menthane acetates, distinct LIS patterns are observed, which are influenced by the relative stereochemistry (cis vs. trans) of the isopropyl group and the acetate function researchgate.net. Neomenthyl acetate, with its axial acetate group, shows a particularly different pattern of induced shifts compared to its isomers, highlighting the sensitivity of LIS to stereochemical differences researchgate.net.

Table 1: Chiral Lanthanide Shift Reagents in NMR

| Reagent Name | Abbreviation | Typical Lanthanide Ion | Key Feature |

|---|---|---|---|

| Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium | Eu(fod)₃ | Europium (Eu) | Strong Lewis acid with good solubility; typically causes downfield shifts wikipedia.orgslideshare.net. |

| Tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)ytterbium | Yb(hfc)₃ | Ytterbium (Yb) | Chiral reagent used for enantiomeric differentiation researchgate.net. |

The combination of experimental NMR data with theoretical calculations provides a powerful method for detailed conformational and stereochemical analysis. For menthol (B31143) diastereomers, the precursors to menthyl acetate isomers, Density Functional Theory (DFT) has been used to calculate ¹³C chemical shifts for various low-energy conformers .

By correlating the experimental ¹³C chemical shifts with the calculated values, researchers can identify the most probable conformation in solution. This combined NMR-DFT approach has been successful in determining the dominating rotamers of menthol and neomenthol (B8682525) by analyzing the orientation of the isopropyl group . Such computational studies are invaluable for differentiating between the prochiral methyl groups of the isopropyl substituent and can resolve ambiguities in signal assignments that arise from experimental data alone researchgate.net. This methodology is directly applicable to acetate derivatives for a deeper understanding of their conformational preferences.

Mass Spectrometry (MS) Applications in Structural Research

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio. For neomenthyl acetate, the molecular weight is approximately 198.30 g/mol nih.gov. MS provides valuable structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint that can help in identifying the compound and distinguishing it from its isomers nist.gov. While detailed fragmentation studies specific to (-)-(1R,2R,5S)-Neomenthyl acetate are not extensively published, the technique is routinely used in conjunction with chromatography for its identification.

Gas Chromatography-Mass Spectrometry (GC-MS) in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a primary method for the identification and quantification of volatile and semi-volatile compounds like neomenthyl acetate in complex mixtures, such as essential oils researchgate.net.

In a typical GC-MS analysis, the mixture is first separated into its individual components by the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and detected researchgate.net. This provides both the retention time (from GC) and the mass spectrum (from MS) for each component, allowing for highly confident identification waters.comfrontiersin.org. The technique is widely applied in the analysis of terpenes and their derivatives in various fields, including food science, fragrance research, and the analysis of cannabis products chromatographyonline.comresearchgate.net. The use of chiral GC columns can also enable the separation and analysis of different enantiomers of terpene derivatives researchgate.netresearchgate.net.

Broadband Microwave Spectroscopy for Conformational Analysis of Related Structures

Broadband microwave spectroscopy is a high-resolution technique that provides precise information about the gas-phase structure and conformational landscape of molecules frontiersin.org. By measuring the rotational transitions of a molecule, researchers can determine its rotational constants, from which a detailed molecular structure can be derived nih.gov.

While a specific study on neomenthyl acetate using this technique is not available, extensive research has been conducted on its parent alcohol, menthol, and its diastereomers, as well as on menthyl acetate researchgate.netresearchgate.net. For menthol, only one conformation was identified in the cold conditions of a molecular jet, and its experimentally obtained rotational constants agreed well with those calculated for the lowest energy conformer frontiersin.orgnih.govdoaj.org. A recent study on menthyl acetate identified two distinct conformers in the gas phase researchgate.net. These studies showcase the power of microwave spectroscopy to distinguish between different conformers and provide unambiguous structural data, demonstrating its potential for the detailed conformational analysis of neomenthyl acetate and other related terpene structures frontiersin.org.

Table 2: List of Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | [(1R,2R,5S)-5-methyl-2-(propan-2-yl)cyclohexyl] acetate | C₁₂H₂₂O₂ |

| Menthyl acetate | (5-methyl-2-propan-2-ylcyclohexyl) acetate | C₁₂H₂₂O₂ |

| Menthol | (1R,2S,5R)-2-isopropyl-5-methylcyclohexan-1-ol | C₁₀H₂₀O |

| Neomenthol | (1S,2R,5R)-2-isopropyl-5-methylcyclohexan-1-ol | C₁₀H₂₀O |

| Isomenthol (B1236540) | (1R,2R,5S)-2-isopropyl-5-methylcyclohexan-1-ol | C₁₀H₂₀O |

| Menthone | (2S,5R)-2-isopropyl-5-methylcyclohexan-1-one | C₁₀H₁₈O |

| Isomenthone | (2R,5R)-2-isopropyl-5-methylcyclohexan-1-one | C₁₀H₁₈O |

| Yb(hfc)₃ | Tris(3-(heptafluoropropylhydroxymethylene)-d-camphorato)ytterbium | C₃₃H₃₀F₂₁O₆Yb |

| Eu(fod)₃ | Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium | C₃₀H₃₀EuF₂₁O₆ |

Computational Chemistry and Theoretical Studies on 1r,2r,5s Neomenthyl Acetate

Quantum Chemical Calculations for Conformational Landscapes

Detailed conformational analyses, often performed on related molecules like menthol (B31143) and menthyl acetate (B1210297), provide a methodological blueprint. researchgate.netresearchgate.net The process begins by identifying all possible stereoisomers arising from the chair conformation of the cyclohexane (B81311) ring and the rotation of its substituent groups—namely, the isopropyl and acetate moieties. researchgate.net For a substituted cyclohexane, this involves considering conformers where the substituents are in either axial or equatorial positions.

Density Functional Theory (DFT) is a widely used method for these calculations, often employing functionals like B3LYP combined with basis sets such as 6-31G**. researchgate.net These calculations determine the relative energies of each possible conformer. Lower energy conformers are more stable and therefore more populated at equilibrium. Harmonic frequency calculations are also performed to confirm that the identified structures are true energy minima and not transition states. researchgate.net The ensemble of these low-energy structures forms the basis for further computational analysis of the molecule's properties and reactivity. researchgate.net

Table 1: Computational Methods for Conformational Analysis

| Computational Task | Method/Approach | Purpose |

| Geometry Optimization | Density Functional Theory (DFT), e.g., B3LYP/6-31G** | To find the lowest energy (most stable) 3D structure for each conformer. researchgate.net |

| Energy Calculation | Single-point energy calculations at a higher level of theory | To accurately determine the relative stability and population of different conformers. |

| Frequency Analysis | Harmonic frequency calculations | To verify that optimized structures are true minima on the potential energy surface. researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry allows for the a priori prediction of various spectroscopic parameters, which is invaluable for structure verification and interpretation of experimental data.

Nuclear Magnetic Resonance (NMR) chemical shifts are particularly sensitive to the electronic environment of each atom. Quantum chemical calculations can predict these shifts with increasing accuracy. The precision of these predictions is highly dependent on the chosen level of theory, the basis set, and the treatment of solvent effects. nih.gov Studies have shown that using a valence triple-ζ basis set significantly improves the accuracy of calculated shifts. nih.gov Furthermore, moving from standard DFT functionals like B3LYP to others such as mPW1PW91 and including an implicit solvent model can yield results with high fidelity to experimental values. nih.gov For molecules with polar groups, explicitly modeling interactions like hydrogen bonds may be necessary for the highest accuracy. nih.gov

Beyond NMR, other spectroscopic properties can be modeled. Calculations can predict the vibrational circular dichroism (VCD) spectra, which provides detailed stereochemical information. researchgate.net This involves calculating harmonic force fields and atomic tensors using methods like DFT and Restricted Hartree-Fock (RHF) theory. researchgate.net Additionally, rotational constants can be determined from the optimized molecular geometry, which can be compared with data from techniques like microwave spectroscopy. researchgate.net

Table 2: Computational Prediction of Spectroscopic Parameters

| Spectroscopic Parameter | Computational Method | Key Considerations |

| NMR Chemical Shifts | DFT (e.g., mPW1PW91), MP2 | Level of theory, basis set size (e.g., triple-ζ), solvent model (implicit/explicit). nih.gov |

| Vibrational Circular Dichroism (VCD) | DFT, RHF, Vibronic Coupling Theory (VCT) | Calculation of harmonic force fields, atomic polar tensors (APTs), and atomic axial tensors (AATs). researchgate.net |

| Rotational Constants | Geometry optimization via DFT or other methods | Comparison with microwave spectroscopy data for gas-phase structure determination. researchgate.net |

Modeling of Reaction Pathways and Transition States

Theoretical modeling can elucidate the detailed mechanisms of chemical reactions, mapping the energetic journey from reactants to products. This involves charting the free energy profile of the reaction, which includes identifying any intermediates and, crucially, the transition states that represent the energy maxima along the reaction coordinate. nih.gov

For a reaction involving (-)-(1R,2R,5S)-neomenthyl acetate, such as its enzyme-catalyzed hydrolysis, computational methods can model the entire process. The mechanism could be concerted (occurring in a single step) or stepwise, involving the formation of a stable intermediate. nih.gov For example, a stepwise mechanism would feature two distinct transition states: one for the initial nucleophilic attack and a second for the departure of the leaving group. nih.gov

By calculating the energy of these transition states, the activation energy (the barrier that must be overcome for the reaction to proceed) can be determined. nih.gov This allows for the theoretical prediction of reaction rates. Such models provide a molecular-level understanding of how the reaction occurs, which is fundamental to fields like catalyst design and mechanistic enzymology. nih.gov

Table 3: Key Elements in Modeling Reaction Pathways

| Component | Description | Computational Output |

| Reactants/Products | The starting materials and final compounds of the reaction. | Optimized geometries and energies. |

| Intermediate | A stable species formed during a multi-step reaction. | A local minimum on the free energy profile. |

| Transition State (TS) | The highest energy point on the reaction pathway connecting reactants/intermediates to products. nih.gov | A first-order saddle point on the potential energy surface, characterized by a single imaginary frequency. |

| Activation Energy (ΔG‡) | The energy difference between the reactants and the transition state. nih.gov | A predictor of the reaction rate (higher energy means a slower reaction). |

Analysis of Steric and Electronic Effects on Reactivity and Selectivity

The specific three-dimensional arrangement of atoms in this compound governs its chemical behavior. Computational analysis can dissect how steric and electronic factors influence its reactivity and the selectivity of its reactions.

Steric Effects : These arise from the spatial arrangement of atoms. In neomenthyl acetate, the cyclohexane ring exists in a chair conformation with bulky isopropyl and acetate groups. The relative positions of these groups can hinder the approach of a reactant to the ester's carbonyl carbon. This steric hindrance can significantly lower the rate of reactions, such as nucleophilic substitution, by raising the energy of the transition state. rsc.org For example, a nucleophile's approach to the carbonyl group might be more or less hindered depending on whether it comes from the axial or equatorial face of the ring, leading to stereoselectivity.

Electronic Effects : These relate to how the distribution of electrons in the molecule influences its reactivity. The electron-withdrawing nature of the oxygen atoms in the acetate group makes the carbonyl carbon electrophilic (electron-poor) and thus susceptible to attack by nucleophiles. Computational methods can quantify this by calculating atomic partial charges and mapping the electrostatic potential surface, visually highlighting the electron-rich and electron-poor regions of the molecule.

Table 4: Steric vs. Electronic Effects in this compound

| Effect | Description | Influence on Reactivity |

| Steric | Non-bonded interactions that arise from the spatial arrangement of atoms. Governed by the size and position of the isopropyl and acetate groups. rsc.org | Hinders access to the reactive carbonyl center, potentially slowing reaction rates and controlling stereoselectivity. rsc.org |

| Electronic | Effects due to the distribution of electron density within the molecule. | The electronegative oxygen atoms polarize the ester group, making the carbonyl carbon electrophilic and prone to nucleophilic attack. |

Occurrence, Isolation, and Chemical Ecology in Research Contexts

Identification and Quantification in Plant Essential Oils (e.g., Mentha piperita, Mentha arvensis)

In contrast, certain cultivars and geographical locations yield Mentha arvensis (corn mint) essential oil with a more significant presence of neomenthyl acetate (B1210297). One study on M. arvensis cv. CIM-Saryu identified neomenthyl acetate at a concentration of 5.18%. nih.govnih.govresearchgate.net Another source also reports its presence in M. arvensis. nih.gov The variability in the chemical composition of essential oils is a well-documented phenomenon, influenced by factors such as plant genotype, environmental conditions, and harvesting time. nih.govalinteridergisi.com

The following table summarizes the percentage of neomenthyl acetate found in different Mentha species from various studies.

| Plant Species | Cultivar/Variety | Percentage of Neomenthyl Acetate (%) | Reference(s) |

| Mentha arvensis | cv. CIM-Saryu | 5.18 | nih.govnih.govresearchgate.net |

| Mentha diemenica | - | Main component | mdpi.com |

| Mentha piperita | - | Identified | tandfonline.com |

Research on Biosynthetic Pathways within Terpenoid Metabolism

The biosynthesis of neomenthyl acetate is an integral part of the broader terpenoid metabolic pathway in plants. mdpi.com Terpenoids are synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These precursors are formed through two main pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. mdpi.com

The C10 monoterpenes, including the parent alcohol of neomenthyl acetate, neomenthol (B8682525), are derived from geranyl diphosphate (GPP), which is formed by the condensation of IPP and DMAPP. mdpi.comresearchgate.net The specific enzymatic steps leading to neomenthol and its subsequent acetylation to form neomenthyl acetate are catalyzed by a series of enzymes, including terpene synthases and acetyltransferases. researchgate.netnih.gov Research in this area aims to elucidate the specific genes and enzymes responsible for the production of individual terpenoid compounds. mdpi.com Understanding these pathways is crucial for potential biotechnological applications, such as the metabolic engineering of plants or microorganisms to produce specific high-value terpenoids. researchgate.netnih.gov

Methodologies for Analytical Isolation from Natural Sources (e.g., Column Chromatography)

The isolation of individual compounds like neomenthyl acetate from the complex mixture of an essential oil requires various chromatographic techniques. Column chromatography is a fundamental and widely used method for this purpose. nih.govresearchgate.net In this technique, the essential oil is passed through a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel. nih.govrochester.edu

A solvent or a mixture of solvents (the mobile phase) is used to move the components through the column. rochester.edu Separation is achieved based on the differential adsorption of the compounds to the stationary phase and their solubility in the mobile phase. rochester.edu For instance, a common solvent system for separating terpenoids is a gradient of hexane (B92381) and ethyl acetate. rochester.edu Less polar compounds will elute from the column faster with a less polar solvent, while more polar compounds will require a more polar solvent to be eluted. rochester.edu In the case of isolating neomenthyl acetate, a researcher might start with a nonpolar solvent like hexane and gradually increase the polarity by adding ethyl acetate to elute compounds of increasing polarity. rochester.edu Further purification of the collected fractions may be necessary to obtain the pure compound. nih.gov

Intraspecific Variability Studies in Essential Oil Composition

Significant variation in the chemical composition of essential oils can occur not only between different species but also within a single species, a phenomenon known as intraspecific variability. mdpi.comresearchgate.net These variations can be attributed to genetic differences between plant populations (chemotypes), as well as environmental factors such as geographical location, climate, and soil type. nih.govalinteridergisi.com

Studies on Mentha species have highlighted this variability. For example, research on different populations of Mentha arvensis has shown considerable differences in their essential oil profiles. researchgate.net Similarly, the composition of Mentha piperita essential oil can vary depending on the cultivar and growing conditions. kirj.eeresearchgate.net The presence and concentration of neomenthyl acetate can be one of the markers used to differentiate between various chemotypes or to assess the influence of environmental factors on the essential oil production of a particular plant. mdpi.com This research is important for understanding the chemical ecology of these plants and for the standardization of essential oils used in various industries.

Advanced Research Applications in Organic Synthesis

Role as a Chiral Building Block in Total Synthesis

While direct, large-scale total synthesis examples employing (-)-(1R,2R,5S)-neomenthyl acetate (B1210297) are not extensively documented in readily available literature, the closely related derivative, (+)-8-phenylneomenthol, serves as a powerful chiral auxiliary in reactions that are foundational to the assembly of complex molecular architectures. A notable application is in the aza-Diels-Alder reaction, a powerful carbon-carbon bond-forming cycloaddition that constructs nitrogen-containing six-membered rings. These heterocyclic structures are common motifs in a wide array of biologically active compounds.

In this context, the chiral auxiliary is first attached to a component of the reaction, such as a glyoxylate (B1226380), to form a chiral dienophile. This chiral dienophile then reacts with a diene, and the stereochemistry of the resulting cycloadduct is dictated by the chiral auxiliary. For instance, the reaction of iminoglyoxylates derived from (+)-8-phenylneomenthol with cyclopentadiene (B3395910) has been shown to proceed with a high degree of stereocontrol. researchgate.net The resulting cycloadducts are valuable chiral building blocks that can be further elaborated into more complex targets, such as bioactive piperidinic azasugars and pipecolic acid derivatives. researchgate.net

This strategy of using a chiral auxiliary to construct key stereocenters early in a synthetic sequence is a cornerstone of modern total synthesis. The ability to remove the auxiliary later in the synthesis and recover it for future use adds to the efficiency and practicality of this approach. researchgate.net

Use in Diastereoselective Reactions

The primary function of a chiral auxiliary like (-)-(1R,2R,5S)-neomenthol and its derivatives is to induce diastereoselectivity in chemical reactions. This is achieved by creating a chiral environment around the reactive center of the substrate, which energetically favors the approach of reagents from one direction over the other.

A prime example of this is the aforementioned aza-Diels-Alder reaction. When a glyoxylate imine bearing the (+)-8-phenylneomenthyl chiral auxiliary reacts with a diene like cyclopentadiene, the bulky chiral group effectively shields one face of the dienophile. researchgate.net This steric hindrance forces the diene to approach from the less hindered face, resulting in the preferential formation of one diastereomer of the product. Research has demonstrated that by carefully selecting the combination of the chiral auxiliary and a chiral imine, complete diastereoselectivity can be achieved. researchgate.net

The diastereoselectivity of these reactions can be exceptionally high, leading to the formation of a single adduct in some cases. This level of control is crucial for the efficient synthesis of enantiomerically pure compounds. The table below summarizes the high diastereoselectivity observed in aza-Diels-Alder reactions using a neomenthol (B8682525) derivative.

| Reactants | Chiral Auxiliary | Diastereomeric Ratio | Reference |

| Iminoglyoxylate and Cyclopentadiene | (+)-8-phenylneomenthyl | Single adduct formed | researchgate.net |

| Iminoacetates and Danishefsky's diene | (+)-8-phenylneomenthyl | 87-96% | researchgate.net |

Furthermore, the principles of diastereoselective reactions guided by menthyl-type auxiliaries extend to other important transformations in organic synthesis, such as conjugate additions. In these reactions, a nucleophile adds to a β-carbon of an α,β-unsaturated carbonyl compound. When the substrate contains a chiral auxiliary like a neomenthyl ester, the stereochemical outcome of the addition can be controlled with a high degree of precision.

Development of Novel Chiral Ligands for Asymmetric Catalysis

Beyond its use as a stoichiometric chiral auxiliary, (-)-neomenthol (B13428073) serves as a valuable chiral backbone for the synthesis of novel chiral ligands for asymmetric catalysis. In this approach, the chiral framework of neomenthol is incorporated into the structure of a ligand, which then coordinates to a metal center. This chiral metal complex can then catalyze a variety of chemical transformations in an enantioselective manner, often with high efficiency and turnover numbers.

The development of new chiral ligands is a central focus of research in asymmetric catalysis, as no single ligand is universally effective for all reactions and substrates. The modular nature of ligands derived from chiral alcohols like neomenthol allows for systematic modification and fine-tuning of their steric and electronic properties to optimize performance in a specific catalytic process.

An example of a chiral ligand derived from a neomenthol-related structure is a 3,4,5-triaryl-1-(+)-neomenthyl-1,2-diphosphole. This ligand has been utilized in asymmetric phospha-Diels-Alder reactions. The chiral neomenthyl group on the diphosphole ligand creates a chiral environment around the active catalytic center, influencing the stereochemical course of the cycloaddition reaction.

The general strategy for developing such ligands often involves the synthesis of chiral phosphines. These organophosphorus compounds are widely used as ligands in transition-metal-catalyzed reactions due to their strong coordinating ability and the profound electronic and steric influence they exert on the metal center. nih.gov The synthesis of P-chiral phosphine (B1218219) ligands, where the phosphorus atom itself is a stereocenter, is a particularly advanced area of research. Methodologies have been developed to synthesize such ligands using phosphine-boranes as intermediates, allowing for the creation of conformationally rigid and electron-rich ligands that can exhibit excellent enantioselectivity and high catalytic activity in reactions like asymmetric hydrogenation. nih.gov

Applications in the Synthesis of Complex Organic Molecules

The diastereoselective reactions and chiral ligands discussed in the preceding sections have direct applications in the synthesis of complex organic molecules. The chiral building blocks generated through auxiliary-controlled reactions serve as versatile intermediates for the construction of more elaborate molecular targets.

For instance, the enantiomerically enriched cycloadducts from the aza-Diels-Alder reactions mediated by (+)-8-phenylneomenthol are not merely simple heterocyclic compounds. They are highly functionalized intermediates that contain multiple stereocenters, which are set with a high degree of control. These intermediates are ideal starting points for the synthesis of various natural products and their analogues, particularly those containing piperidine (B6355638) rings. As previously mentioned, these include bioactive azasugars and pipecolic acid derivatives, which are classes of compounds with significant potential in medicinal chemistry. researchgate.net

The ability to synthesize these complex chiral building blocks efficiently and with high stereochemical purity is a significant advantage in multistep syntheses. It reduces the need for difficult and often low-yielding separation of stereoisomers at later stages of the synthesis. The use of chiral auxiliaries like (-)-(1R,2R,5S)-neomenthyl acetate and its derivatives, therefore, represents a powerful and reliable strategy for accessing the complex and stereochemically rich molecules that are of interest in fields ranging from materials science to human medicine. wikipedia.org

Future Research Directions and Emerging Areas

Exploration of Novel Stereoselective Synthetic Routes

The synthesis of specific stereoisomers of menthol (B31143) derivatives, including neomenthyl acetate (B1210297), is crucial for various applications. While classical methods exist, future research is increasingly directed towards more efficient and highly selective synthetic strategies. A primary area of focus is the development of catalytic enantioselective methods that can produce the desired (1R,2R,5S) isomer with high precision, minimizing the formation of other diastereomers.

One promising avenue is the advancement of biocatalysis. Enzymes, such as esterases and lipases, offer significant potential for the stereoselective synthesis and resolution of chiral esters. For instance, the enantioselective hydrolysis of a racemic mixture of menthyl acetate has been shown to be effective for producing l-menthol. researchgate.net Future work will likely explore the discovery or engineering of novel enzymes that can selectively acylate neomenthol (B8682525) to yield the desired (-)-(1R,2R,5S)-Neomenthyl acetate or perform resolutions of diastereomeric mixtures with higher efficiency and selectivity.

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Approach | Description | Potential Advantages | Research Focus |

| Asymmetric Catalysis | Utilizes chiral catalysts (metal-based or organocatalysts) to guide the stereochemical outcome of the acylation of neomenthol or related precursors. | High enantioselectivity, catalytic nature reduces waste. | Development of new, highly active, and selective catalysts. |

| Biocatalytic Methods | Employs enzymes (e.g., lipases, esterases) to perform stereoselective acylation or hydrolysis. | High specificity, mild reaction conditions, environmentally benign. | Enzyme screening, protein engineering for enhanced activity and selectivity. |

| Chiral Pool Synthesis | Starts from a readily available chiral molecule (e.g., pulegone) and uses stereocontrolled reactions to build the target molecule. | Utilizes naturally occurring chirality. | Optimizing reaction pathways to improve overall yield and reduce steps. |

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex organic molecules. For this compound, advanced computational models offer a pathway to deeply understand the relationship between its three-dimensional structure and its chemical reactivity.

Future research will likely leverage sophisticated techniques such as Density Functional Theory (DFT) and ab initio methods to perform detailed conformational analyses. researchgate.net Such studies can predict the most stable conformations of the molecule, which is critical for understanding its interactions and reactivity. For example, modeling can elucidate the subtle energetic differences between the various chair conformations of the cyclohexane (B81311) ring and the orientation of the acetate group.

Furthermore, data-driven modeling is an emerging area with significant potential. mit.edu By creating datasets of reaction outcomes under various conditions, machine learning models can be trained to predict reactivity, selectivity, or even optimal reaction conditions for syntheses involving neomenthyl acetate. mit.edu These predictive models can accelerate the development of new synthetic processes and reduce the need for extensive experimental screening. mit.edu

Investigation of New Derivatives with Unique Stereochemical Properties

The chiral scaffold of neomenthol provides a valuable starting point for the synthesis of new and structurally diverse molecules. Research in this area focuses on using this compound as a chiral auxiliary or a building block for more complex structures with tailored stereochemical and functional properties.

By modifying the acetate group or other parts of the molecule, a wide range of derivatives can be accessed. These new compounds could be investigated for a variety of applications, such as:

Chiral Ligands: The neomenthyl backbone can be incorporated into ligands for asymmetric catalysis, where its defined stereochemistry can influence the outcome of metal-catalyzed reactions.

Chiral Resolving Agents: New derivatives could be designed to be more effective agents for the separation of enantiomers.

Functional Materials: Incorporation of the neomenthyl moiety into polymers or other materials could impart specific chiral properties.

The exploration of different isomers, such as neoisomenthyl acetate, provides insight into how subtle changes in stereochemistry can affect physical and chemical properties. thegoodscentscompany.comnist.gov This knowledge is crucial for the rational design of new derivatives with desired characteristics.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry—reducing waste, using renewable resources, and designing safer chemicals—are increasingly guiding chemical research and industry. nih.govsci-hub.se Terpenoid derivatives like neomenthyl acetate, derived from natural sources, are inherently aligned with these principles.

Future applications in this domain could include:

Bio-based Solvents and Reagents: Exploring the potential of neomenthyl acetate and related compounds as biodegradable, non-toxic solvents or reaction media.

Chiral Auxiliaries in Sustainable Synthesis: Using the neomenthyl group as a temporary chiral controller in a reaction. An ideal green process would involve the efficient attachment and subsequent cleavage and recovery of the neomenthol auxiliary for reuse.

Renewable Feedstocks: Menthol and its isomers are derived from plant sources like peppermint oil, making them a renewable chemical feedstock. researchgate.net Research into more efficient extraction and conversion processes contributes to a more sustainable chemical industry.

The use of biocatalysis in the synthesis of these compounds is itself a key aspect of green chemistry, as it often involves aqueous reaction media and avoids the use of hazardous reagents and heavy metals. sci-hub.se

Q & A

Q. How can the structural configuration of (-)-(1R,2R,5S)-neomenthyl acetate be confirmed experimentally?

- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For NMR, analyze coupling constants in and spectra to identify stereochemical relationships. For example, vicinal coupling constants (e.g., ) can confirm axial/equatorial proton arrangements in the cyclohexane ring. X-ray crystallography provides definitive stereochemical assignment by resolving atomic positions . Mass spectrometry (MS) with high-resolution data (e.g., exact mass 198.3019 g/mol) verifies molecular composition .

Q. What are the key physical properties of this compound, and how are they experimentally determined?

- Methodological Answer : Key properties include melting point (36–38°C), boiling point (229.1°C at 760 mmHg), and refractive index (1.448). These are determined via differential scanning calorimetry (DSC) for melting point, distillation under controlled pressure for boiling point, and refractometry for refractive index. Density (0.92 g/cm³) is measured using a pycnometer . Vapor pressure (0.0707 mmHg at 25°C) can be calculated via the Antoine equation using experimental boiling point data .

Q. How can researchers verify the enantiomeric purity of this compound?

- Methodological Answer : Use chiral chromatography (e.g., chiral GC or HPLC columns) with a polar stationary phase to separate enantiomers. Compare retention times with a racemic standard. Alternatively, optical rotation measurements ([α]) provide a quantitative assessment. For example, a sample with >98% enantiomeric excess (ee) will show a specific rotation consistent with literature values for the pure enantiomer .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized for stereochemical control?